N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
Description
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group and a cinnamamide side chain. This structure combines electron-withdrawing (chlorophenyl) and π-conjugated (cinnamamide) moieties, which are critical for modulating its physicochemical and biological properties.
Properties
IUPAC Name |
(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEINWADTYRRDTH-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thiosemicarbazides and α-haloketones under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a 4-chlorophenyl halide reacts with the thiazolo[3,2-b][1,2,4]triazole intermediate.
Attachment of the Cinnamamide Moiety: The final step involves the coupling of the intermediate with cinnamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of the thiazolo[3,2-b][1,2,4]triazole core.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby modulating biological processes such as inflammation, microbial infection, or cell division.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs from the evidence share the thiazolo[3,2-b][1,2,4]triazole scaffold but differ in substituents, which influence solubility, stability, and bioactivity:
Key Observations :
- The 4-chlorophenyl group in the target compound likely enhances lipophilicity compared to methoxyphenyl (8b) but reduces solubility relative to CF₃-substituted analogs (7b) .
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-chlorophenyl group and a cinnamamide moiety. This unique structure enhances its biological activity by facilitating interactions with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory pathways and cancer progression.
- Antioxidant Activity : It acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Exhibits activity against various microbial strains by disrupting cellular functions.
Biological Activity Overview
Research indicates that compounds similar to this compound possess significant biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in cancer cells. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Antimicrobial | Effective against bacteria and fungi through disruption of cell membranes. |
| Neuroprotective | Protects neuronal cells from damage in neurodegenerative diseases. |
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit tumor growth. For instance, research demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
This compound has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro studies. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Efficacy
The compound exhibited potent antimicrobial activity against strains like Staphylococcus aureus and Candida albicans. The mechanism involved the disruption of the microbial cell wall integrity and inhibition of essential metabolic processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Slightly soluble in water but well absorbed in organic solvents.
- Distribution : Good tissue distribution due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its efficacy.
- Excretion : Excreted via urine primarily as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
